molecular formula C9H9ClF3N3O B1477529 2-Chloro-3-(3-methoxy-3-(trifluoromethyl)azetidin-1-yl)pyrazine CAS No. 2098113-75-6

2-Chloro-3-(3-methoxy-3-(trifluoromethyl)azetidin-1-yl)pyrazine

Cat. No.: B1477529
CAS No.: 2098113-75-6
M. Wt: 267.63 g/mol
InChI Key: QEEPPSXHEPVKGT-UHFFFAOYSA-N
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Description

2-Chloro-3-(3-methoxy-3-(trifluoromethyl)azetidin-1-yl)pyrazine is a useful research compound. Its molecular formula is C9H9ClF3N3O and its molecular weight is 267.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

2-Chloro-3-(3-methoxy-3-(trifluoromethyl)azetidin-1-yl)pyrazine, with the CAS number 2098113-75-6, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant research findings.

The chemical structure and properties of this compound are as follows:

PropertyValue
Molecular FormulaC9H9ClF3N3O
Molecular Weight267.63 g/mol
CAS Number2098113-75-6
SMILESCOC1(C(F)(F)F)CN(c2nccnc2Cl)C1

The biological activity of this compound is primarily attributed to its structural components, particularly the azetidine and pyrazine moieties. These structures may interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For example, compounds with similar azetidine structures have shown significant antiproliferative effects in breast cancer cell lines (MCF-7), with IC50 values indicating potent activity against these cells .

Case Study: MCF-7 Cell Line

In a comparative study, various azetidine derivatives were screened for their ability to inhibit cell growth in MCF-7 cells. The results demonstrated that compounds with electron-donating groups exhibited higher potency:

Compound IDIC50 (µM)Activity Description
9h5.0Moderate antiproliferative
10p2.5High antiproliferative
10r1.0Very high antiproliferative

These findings suggest that modifications to the azetidine structure can enhance anticancer activity.

Antimicrobial Activity

In addition to anticancer properties, the compound has been evaluated for antimicrobial activity against various bacterial strains. Preliminary results indicate that it exhibits significant antibacterial effects against both Gram-positive and Gram-negative bacteria .

Antibacterial Efficacy

A study assessing the Minimum Inhibitory Concentration (MIC) against selected bacterial strains revealed:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus2
Escherichia coli16
Pseudomonas aeruginosa32

These results indicate promising antibacterial properties which warrant further investigation.

Neuroprotective Effects

Emerging research suggests that the compound may also possess neuroprotective qualities. Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes associated with neurodegenerative diseases like Alzheimer's, has been noted:

EnzymeIC50 (µM)
AChE0.08
BChE0.15

This data indicates that derivatives of this compound could be explored for their potential in treating cognitive impairments associated with neurodegeneration .

Properties

IUPAC Name

2-chloro-3-[3-methoxy-3-(trifluoromethyl)azetidin-1-yl]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClF3N3O/c1-17-8(9(11,12)13)4-16(5-8)7-6(10)14-2-3-15-7/h2-3H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEEPPSXHEPVKGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CN(C1)C2=NC=CN=C2Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClF3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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